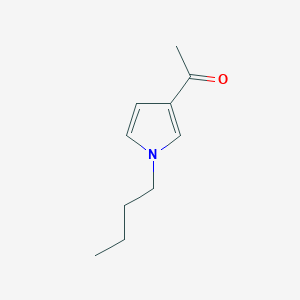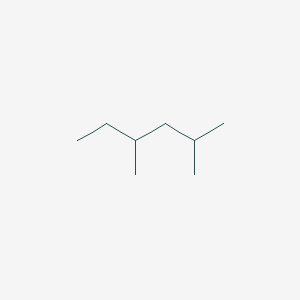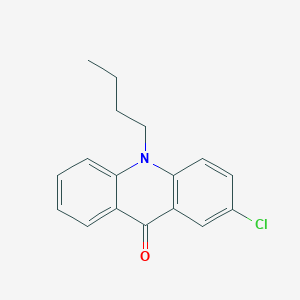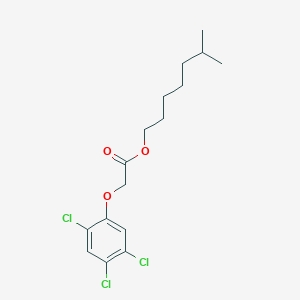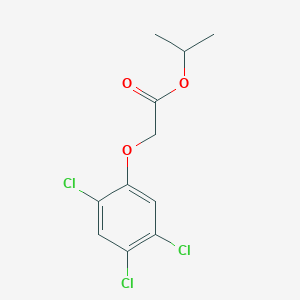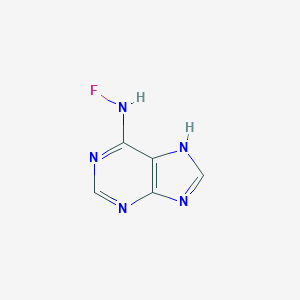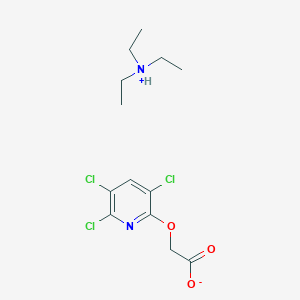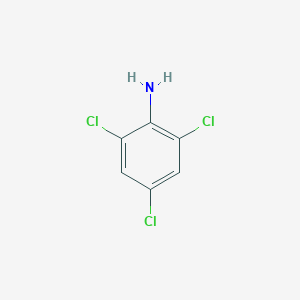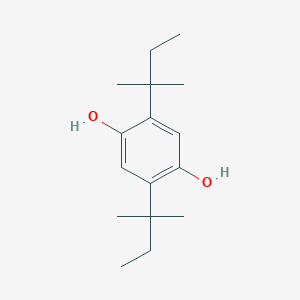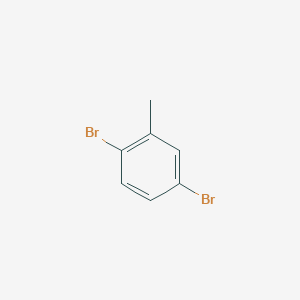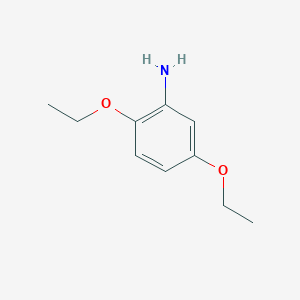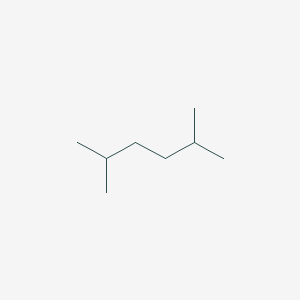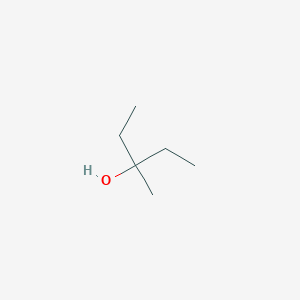
3-甲基-3-戊醇
描述
3-Methyl-3-pentanol, also known as 3-methylpentan-3-ol, is an organic chemical compound and a tertiary hexanol. It is a colorless liquid with a fruity odor and is used in various chemical syntheses. This compound is particularly notable for its use in the synthesis of the tranquilizer emylcamate and has similar sedative and anticonvulsant actions itself .
科学研究应用
3-Methyl-3-pentanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its sedative and anticonvulsant properties.
Medicine: Utilized in the synthesis of pharmaceuticals like emylcamate.
Industry: Employed in the production of fragrances and flavorings due to its fruity odor.
作用机制
Target of Action
3-Methyl-3-pentanol, also known as 3-methylpentan-3-ol, is an organic chemical compound and a tertiary hexanol . It is used in the synthesis of the tranquilizer emylcamate . The primary targets of 3-Methyl-3-pentanol are likely to be the central nervous system (CNS) receptors that are also targeted by sedatives and anticonvulsants .
Mode of Action
It is known to have similar sedative and anticonvulsant actions to emylcamate . This suggests that it may interact with its targets in the CNS to depress neuronal activity, thereby producing a calming effect and potentially preventing or reducing the frequency of seizures .
Biochemical Pathways
Given its sedative and anticonvulsant properties, it is likely to influence pathways related to neurotransmission in the cns
Pharmacokinetics
Its solubility in water and miscibility with ethanol and diethyl ether suggest that it may be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of 3-Methyl-3-pentanol’s action are likely to involve a reduction in neuronal activity in the CNS, given its sedative and anticonvulsant properties . This can result in a calming effect and a potential reduction in the frequency of seizures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-3-pentanol. For instance, its physical properties such as melting point and boiling point suggest that it may be stable under a wide range of temperatures.
生化分析
Biochemical Properties
It is known to be involved in the synthesis of tranquilizers , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in these processes
Cellular Effects
The cellular effects of 3-Methyl-3-pentanol are also not well studied. Given its role in the synthesis of tranquilizers , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of different dosages of 3-Methyl-3-pentanol in animal models have not been extensively studied. It is known that the median lethal dose (LD50) in rats is 710 mg/kg , indicating potential toxic or adverse effects at high doses.
准备方法
Synthetic Routes and Reaction Conditions: 3-Methyl-3-pentanol can be synthesized through the Grignard reaction. This involves reacting ethylmagnesium bromide with methyl acetate in the presence of dried diethyl ether or tetrahydrofuran as a solvent. Another method involves reacting ethylmagnesium bromide with butanone under similar conditions .
Industrial Production Methods: Industrial production of 3-Methyl-3-pentanol typically follows the same synthetic routes as laboratory preparation, with adjustments for scale and efficiency. The Grignard reaction remains a cornerstone due to its reliability and yield.
Types of Reactions:
Oxidation: 3-Methyl-3-pentanol can undergo oxidation reactions, although the tertiary alcohol structure makes it less prone to oxidation compared to primary and secondary alcohols.
Reduction: This compound can be reduced to its corresponding alkane under specific conditions.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Typically yields ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Produces alkanes.
Substitution: Results in various substituted organic compounds depending on the substituent introduced.
相似化合物的比较
Hexanol: Another hexanol with different structural properties.
1-Methylcyclohexanol: A secondary alcohol with different reactivity.
2-Phenyl-2-butanol: A tertiary alcohol with a phenyl group, offering different chemical behavior.
Uniqueness: 3-Methyl-3-pentanol stands out due to its tertiary alcohol structure, which imparts unique reactivity and stability compared to primary and secondary alcohols. Its use in pharmaceutical synthesis and its sedative properties further distinguish it from similar compounds .
属性
IUPAC Name |
3-methylpentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-4-6(3,7)5-2/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDAATYAJDYRNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021755 | |
| Record name | 3-Methyl-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid | |
| Record name | 3-Methyl-3-pentanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19928 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Methylpentan-3-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0302446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
5.56 [mmHg] | |
| Record name | 3-Methyl-3-pentanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19928 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
77-74-7 | |
| Record name | 3-Methyl-3-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-3-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYL-3-PENTANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pentanol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpentan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-3-PENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR4551FEKB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the branched structure of 3-Methyl-3-pentanol affect its self-association compared to linear alcohols?
A1: Research indicates that the apparent molar heat capacities of isomeric alcohols, including 3-Methyl-3-pentanol, display a maximum against concentration. This maximum decreases and shifts to higher alcohol concentrations as the steric hindrance around the hydroxyl group increases. [] This suggests that branching in 3-Methyl-3-pentanol reduces its self-association tendencies compared to linear alcohols.
Q2: Does the choice of solvent influence the self-association behavior of 3-Methyl-3-pentanol?
A2: Yes, the self-association of 3-Methyl-3-pentanol is influenced by the solvent. Studies using Nuclear Magnetic Resonance (NMR) spectroscopy show that the dimerization constant, and thus the extent of self-association, varies depending on the solvent's dielectric constant. For example, dimerization is weaker in chloroform compared to cyclohexane. []
Q3: How does pressure impact the internal pressure of 3-Methyl-3-pentanol?
A3: Interestingly, the internal pressure of 3-Methyl-3-pentanol, unlike many other liquids, does not increase monotonically with pressure. Instead, it reaches a maximum at moderate pressures before decreasing rapidly. This behavior, observed through analysis of isothermal compressibility and isobaric coefficient of thermal expansion data, distinguishes 3-Methyl-3-pentanol from other alkanols. []
Q4: What role does 3-Methyl-3-pentanol play in the radical polymerization of N-isopropylacrylamide (NIPAAm)?
A4: 3-Methyl-3-pentanol acts as both a syndiotactic-specificity inducer and an accelerator in NIPAAm radical polymerization. Its interaction with the monomer, through hydrogen bonding with the C=O group, enhances the reaction rate. The bulky structure of 3-Methyl-3-pentanol also promotes syndiotactic specificity, leading to polymers with specific properties. []
Q5: How does chain transfer to 3-Methyl-3-pentanol as a solvent compare to other alcohols in radical polymerization?
A5: Studies on acrylamide polymerization reveal that 3-Methyl-3-pentanol exhibits a lower chain transfer to solvent constant (Ctr,S) compared to linear alcohols. This characteristic allows for the synthesis of polymers with higher molecular weights, making 3-Methyl-3-pentanol a favorable solvent in specific polymerization reactions. []
Q6: How do structural modifications of the N-substituent in acrylamide monomers affect the syndiotactic specificity induced by 3-Methyl-3-pentanol during polymerization?
A6: Research shows that the effectiveness of 3-Methyl-3-pentanol in inducing syndiotactic specificity is influenced by the size of the N-substituent in the acrylamide monomer. While highly effective for N-isopropylacrylamide and N-n-propylacrylamide, its influence diminishes with bulkier substituents like N-benzyl and N-(1-phenylethyl) groups. In these cases, alternative specificity inducers like hexamethylphosphoramide (HMPA) become more effective. []
Q7: Can you provide an example of an analytical technique used to study the self-association of alcohols like 3-Methyl-3-pentanol?
A7: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to study the self-association of alcohols. By measuring the dilution shift of the hydroxyl proton in various solvents, researchers can determine key parameters like monomer shift, dimer shift, and dimerization constants, providing insights into the self-association behavior. []
Q8: Is there evidence of bacterial degradation pathways for tertiary alcohols like 3-Methyl-3-pentanol?
A8: Yes, recent research highlights a novel bacterial degradation pathway for 3-Methyl-3-pentanol. Unlike the hydroxylation pathway typically observed for tertiary alcohols, the bacterium Aquincola tertiaricarbonis L108 employs a desaturation mechanism. This process, catalyzed by the Rieske nonheme mononuclear iron oxygenase MdpJ, converts 3-Methyl-3-pentanol to 3-methyl-1-penten-3-ol as part of its degradation pathway. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


